![molecular formula C19H22N2O4 B4735958 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide](/img/structure/B4735958.png)
4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide
Overview
Description
4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide, also known as EMPBA, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation. It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has been found to modulate the expression of various genes that are involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide is its high purity, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and has a good yield. However, 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide. One potential application is in the development of novel cancer therapies. 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide could also be used as a starting material for the synthesis of other benzamide derivatives with improved properties. Furthermore, the anti-inflammatory properties of 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide could be further investigated for the treatment of other inflammatory diseases. In conclusion, 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has shown great potential for various scientific research applications and further studies are needed to fully explore its potential.
Scientific Research Applications
4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 4-{[3-(4-ethoxy-3-methoxyphenyl)propanoyl]amino}benzamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(22)21-15-8-6-14(7-9-15)19(20)23/h4,6-10,12H,3,5,11H2,1-2H3,(H2,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDWSKTZNORCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethoxy-3-methoxyphenyl)propanoylamino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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